molecular formula C12H12N4O B2881918 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one CAS No. 857491-98-6

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2881918
CAS No.: 857491-98-6
M. Wt: 228.255
InChI Key: ZSNBFRVCBUDXMB-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features both isoquinoline and triazine rings

Preparation Methods

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide and provides a facile and efficient way to synthesize enantiopure nitrogen-containing heterocyclic compounds . Another method involves the Bischler-Napieralski-type synthesis, which uses phenylethanols and nitriles via a tandem annulation process .

Chemical Reactions Analysis

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been identified as a potent and selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The compound’s ability to inhibit this enzyme makes it a valuable tool in cancer research and drug development. Additionally, its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound includes a dihydroisoquinoline moiety and a triazine ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H18N4OSC_{14}H_{18}N_{4}O_{S} with a molecular weight of 290.39 g/mol. The IUPAC name reflects its complex structure:

Property Details
Molecular FormulaC14H18N4OSC_{14}H_{18}N_{4}O_{S}
Molecular Weight290.39 g/mol
IUPAC Name3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,4-triazin-5(4H)-one
InChIInChI=1S/C14H18N4OS/c1-10-13(19)15-14(20-2,17-16-10)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,17H,7-9H2,1-2H3,(H,15,19)
InChI KeyCDQRYJMYVQBPKM-UHFFFAOYSA-N
Canonical SMILESCC1=NNC(NC1=O)(N2CCC3=CC=CC=C3C2)SC

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of target proteins or modulating receptor-mediated signaling pathways. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Studies have shown that triazine derivatives can inhibit various kinases involved in cancer progression. The compound's structural features may enhance its binding affinity to these targets.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the triazine ring is often associated with increased antimicrobial efficacy.

Neuroprotective Effects

The dihydroisoquinoline moiety is known for its neuroprotective properties. Compounds containing this structure have been studied for their potential in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various triazine derivatives for their anticancer activity. It was found that compounds with similar structures to this compound exhibited potent inhibition against cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties published in Pharmaceutical Biology, researchers evaluated the efficacy of several triazine-based compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound Biological Activity
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidPotent AKR1C3 inhibitor in cancer research
6-Methyltriazine derivativesAntimicrobial and anticancer activities

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNBFRVCBUDXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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